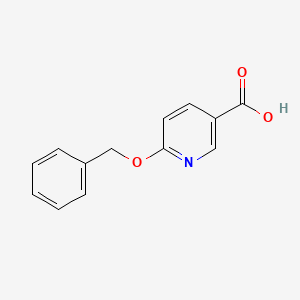

6-(Benzyloxy)nicotinic acid

Description

The exact mass of the compound 6-(Benzyloxy)nicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Benzyloxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIVKNLUMBURSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916578 | |

| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94084-76-1 | |

| Record name | 94084-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Benzyloxy)nicotinic acid CAS number 94084-76-1

The following technical guide is structured to provide an exhaustive, field-ready reference for 6-(Benzyloxy)nicotinic acid. It synthesizes experimental data, process chemistry insights, and application strategies for researchers in medicinal chemistry and materials science.[1]

CAS Number: 94084-76-1

Synonyms: 6-(Phenylmethoxy)pyridine-3-carboxylic acid; 2-(Benzyloxy)pyridine-5-carboxylic acid (IUPAC numbering variation)

Executive Summary

6-(Benzyloxy)nicotinic acid is a critical pyridine scaffold used primarily as a protected intermediate in the synthesis of pharmaceuticals and ferroelectric liquid crystals.[1] Structurally, it consists of a nicotinic acid core where the 6-position is substituted with a benzyloxy group.[1] This moiety serves a dual purpose: it acts as a lipophilic domain to improve solubility in organic synthesis and as a robust protecting group for the 6-hydroxy functionality (pyridone tautomer), preventing unwanted N-alkylation during downstream amidation or esterification reactions.

Physicochemical Profile

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | Calculated |

| Molecular Weight | 229.23 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Experimental [1] |

| Melting Point | 171 °C | Experimental [1] |

| Solubility | Soluble in DMSO, DMF, warm Ethanol, Ethyl Acetate; Insoluble in Water | Experimental Observation |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~1.5 (Pyridine N) | ChemAxon/ACD |

| Flash Point | 195.9 °C (Predicted) | Guidechem |

Structural Analysis

The molecule exhibits a 2,5-disubstituted pyridine geometry.[1] The benzyloxy ether linkage at C6 is electronically donating, increasing the electron density of the pyridine ring compared to unsubstituted nicotinic acid. This shielding effect is observable in NMR spectroscopy, where the H5 proton appears significantly upfield.[1]

Synthetic Routes & Process Chemistry

The industrial and laboratory preparation of 6-(benzyloxy)nicotinic acid relies on Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction utilizes the electron-deficient nature of 6-chloronicotinic acid, where the chlorine atom is activated by the ring nitrogen and the electron-withdrawing carboxylic acid group.

Primary Synthesis Protocol: NaH-Mediated SNAr

This method is preferred for high yield and purity, avoiding the formation of the N-alkylated pyridone byproduct common with weaker bases.

Reagents:

-

Substrate: 6-Chloronicotinic acid (1.0 eq)

-

Nucleophile: Benzyl alcohol (1.2 – 5.0 eq)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (2.2 – 5.0 eq)[1]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried round-bottom flask under Argon, suspend NaH (washed with hexanes to remove oil if necessary) in anhydrous DMF at 0 °C.

-

Addition: Add benzyl alcohol dropwise over 20 minutes. Evolution of H₂ gas will occur.[1] Stir for an additional 20 minutes at 0 °C to ensure complete formation of sodium benzyloxide.

-

Coupling: Add a solution of 6-chloronicotinic acid in DMF dropwise to the cold alkoxide mixture. Note: The acid will first consume 1 equivalent of base to form the carboxylate salt, followed by the SNAr displacement.

-

Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.[1]

-

Workup: Cool the mixture to room temperature and pour onto crushed ice/water.

-

Acidification: Carefully acidify the aqueous solution to pH ~3-4 using 1N HCl. The product will precipitate as a white solid.[1][2]

-

Purification: Filter the solid, wash with copious water to remove DMF and salts, and recrystallize from Ethanol or Ethyl Acetate if necessary.[1]

Reaction Mechanism Visualization

The following diagram illustrates the SNAr mechanism and the critical role of the base in preventing side reactions.

Caption: Synthesis pathway via Nucleophilic Aromatic Substitution (SNAr).

Spectroscopic Characterization (QC Data)

Validation of the synthesized material is best achieved via 1H NMR.[1] The benzyloxy group provides distinct diagnostic signals.

1H NMR Data (400 MHz, CDCl₃) [1]

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Note |

| 8.92 | Doublet (J=2.4 Hz) | 1H | H-2 (Pyridine) | Deshielded by Ring N and COOH |

| 8.20 | Doublet of Doublets (J=8.7, 2.4 Hz) | 1H | H-4 (Pyridine) | Coupling with H-5 and H-2 |

| 7.30 – 7.39 | Multiplet | 5H | Phenyl (Benzyl) | Aromatic overlap |

| 6.84 | Doublet (J=8.8 Hz) | 1H | H-5 (Pyridine) | Shielded by adjacent alkoxy group |

| 5.43 | Singlet | 2H | -OCH₂-Ph | Characteristic benzylic methylene |

IR Spectroscopy (Nujol/NaCl):

-

1693 cm⁻¹: C=O stretching (Carboxylic acid dimer).[1]

-

1614 cm⁻¹: C=C / C=N aromatic stretching.[1]

-

1280 cm⁻¹: C-O-C asymmetric stretching (Aryl ether).[1]

Applications in Drug Discovery & Materials

Protected Scaffold for 6-Hydroxynicotinic Acid

Direct alkylation of 6-hydroxynicotinic acid often leads to mixtures of N-alkyl (pyridone) and O-alkyl products. Using 6-(benzyloxy)nicotinic acid allows researchers to:

-

Perform amide couplings or esterifications at the C3-COOH position.[1]

-

Remove the benzyl group via Hydrogenolysis (H₂, Pd/C) to reveal the 6-hydroxy functionality (which tautomerizes to the 2-pyridone) in the final step.[1]

-

Relevance: This strategy is vital in the synthesis of SGLT2 inhibitors and GPR40 agonists where the pyridone moiety is a pharmacophore.[1]

-

Ferroelectric Liquid Crystals

The compound serves as a mesogenic core.[1] The rigid pyridine ring combined with the benzyloxy tail facilitates the formation of smectic phases (SmC), which are essential for ferroelectric liquid crystal displays (FLCDs) [2].[1]

Library Synthesis

The carboxylic acid handle allows for rapid diversification via peptide coupling reagents (HATU, EDC) to generate libraries of 6-alkoxynicotinamides, which are screened for anti-inflammatory and anti-tubercular activity.[1]

Handling & Safety

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

-

Storage: Store in a cool, dry place (2-8 °C recommended). Keep container tightly closed to prevent moisture absorption.[1]

-

Incompatibilities: Strong oxidizing agents.[1]

-

Safety Note: The synthesis involves Sodium Hydride (NaH), which releases flammable hydrogen gas.[1] Ensure adequate ventilation and inert atmosphere (Argon/Nitrogen) during the deprotonation step.[1]

References

-

Barberá, J., Giménez, R., & Serrano, J. L. (2008).[1] Hydrogen-Bonded Supramolecular Liquid-Crystalline Complexes of 4-Alkoxybenzoic Acids and 4,4'-Bipyridine Derivatives. European Journal of Organic Chemistry, 2008(26), 4479–4489. (Supporting Information details the synthesis and characterization of 6-benzyloxynicotinic acid).[1]

-

Walba, D. M., et al. (1992).[1] Ferroelectric liquid crystals with nicotinic acid cores. U.S. Patent No.[1] 5,145,601.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

Sources

Molecular structure of 6-(Benzyloxy)nicotinic acid

Molecular Architecture & Synthetic Utility of 6-(Benzyloxy)nicotinic Acid

Executive Summary

6-(Benzyloxy)nicotinic acid (CAS 94084-76-1 ) is a pivotal heterocyclic building block in medicinal chemistry, widely utilized in the synthesis of GPR40 agonists, SGLT2 inhibitors, and anti-inflammatory agents.[1][2] Structurally, it features a pyridine core functionalized with a carboxylic acid at the C3 position and a benzyloxy ether moiety at the C6 position. This guide provides a rigorous technical analysis of its structural properties, an optimized synthetic protocol based on nucleophilic aromatic substitution (

Molecular Specifications & Structural Analysis

The molecule exhibits a "push-pull" electronic system where the electron-withdrawing carboxylic acid (C3) is balanced by the electron-donating benzyloxy group (C6). This substitution pattern significantly alters the pyridine ring's electron density compared to unsubstituted nicotinic acid, making the C5 position more electron-rich and the C2 position less acidic.

Table 1: Physicochemical Properties

| Property | Specification |

| CAS Registry Number | 94084-76-1 |

| IUPAC Name | 6-(Benzyloxy)pyridine-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 229.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Boiling Point | ~400.3°C (Predicted at 760 mmHg) |

| Flash Point | ~195.9°C |

| Acidity (pKa) | ~4.9 (COOH), Pyridine N is weakly basic due to ether oxygen lone pair delocalization.[3] |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH). |

Synthetic Pathways & Process Optimization

The most robust synthesis involves the nucleophilic aromatic substitution (

Optimized Protocol: Displacement

Reaction Logic: The reaction requires a strong base to deprotonate benzyl alcohol (

Step-by-Step Methodology:

-

Preparation of Nucleophile:

-

Charge a dry 3-neck round-bottom flask with anhydrous DMF (10 volumes) under

atmosphere. -

Add Benzyl alcohol (2.5 equiv). Note: Excess is used to drive kinetics and serve as a co-solvent.

-

Cool to 0°C. Portion-wise add Sodium Hydride (NaH) (60% dispersion, 3.0 equiv).

-

Causality: The 3.0 equiv base accounts for 1.0 eq to deprotonate the carboxylic acid of the substrate and 1.0 eq to generate the alkoxide, plus excess to maintain basicity.

-

Stir for 30 min until

evolution ceases.

-

-

Substrate Addition:

-

Add 6-Chloronicotinic acid (1.0 equiv) slowly to the solution.

-

Observation: The solution will likely turn yellow/orange due to the formation of the nicotinate anion.

-

-

Reaction Phase:

-

Heat the mixture to 80–90°C for 4–6 hours.

-

Validation: Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting material (

157/159) and appearance of product (

-

-

Workup & Isolation (Critical for Purity):

-

Cool reaction to room temperature.

-

Pour the mixture into crushed ice/water (20 volumes).

-

Acidification: Slowly add 1N HCl until pH reaches ~3–4.

-

Result: The product precipitates as a white solid.[4] The benzyl alcohol remains in the aqueous/organic emulsion or is removed in the filtrate if soluble enough.

-

Filter the solid and wash exclusively with water and cold hexanes (to remove residual benzyl alcohol).

-

Dry under high vacuum at 45°C.

-

Visualization: Synthetic Workflow

Figure 1: Logical flow of the

Analytical Profiling

Trustworthy identification relies on confirming the regiochemistry (O-alkylation vs. N-alkylation). The NMR spectrum is definitive.

Table 2: NMR Data Consensus (DMSO- , 400 MHz)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| COOH | 13.00 | br s | - | Carboxylic acid proton (exchangeable). |

| C2-H | 8.75 | d | 2.3 | Most deshielded aromatic proton; adjacent to N and COOH. |

| C4-H | 8.18 | dd | 8.7, 2.3 | Ortho to COOH; shows meta-coupling to C2-H. |

| Phenyl | 7.30 – 7.50 | m | - | Aromatic protons of the benzyl group. |

| C5-H | 6.95 | d | 8.7 | Diagnostic Peak: Upfield shift due to electron donation from the adjacent oxygen. |

| 5.42 | s | - | Benzylic methylene; confirms |

Self-Validation Check:

-

If C5-H appears as a doublet around 6.4–6.5 ppm and the carbonyl carbon (in

) is ~162 ppm, you may have the pyridone impurity ( -

For the correct product, the C6 carbon (attached to O) typically appears around 166 ppm in

NMR.

Reactivity Profile & Synthetic Utility

6-(Benzyloxy)nicotinic acid serves as a "masked" form of 6-hydroxynicotinic acid (pyridone) or as a stable core for further elaboration.

Key Transformations:

-

Amide Coupling:

-

The carboxylic acid is readily coupled with amines using standard reagents (EDC/HOBt, HATU, or

). -

Application: Synthesis of biologically active nicotinamides.

-

-

Hydrogenolysis (Deprotection):

-

Reagents:

, Pd/C, MeOH. -

Outcome: Cleavage of the benzyl group reveals the 6-hydroxy tautomer (6-pyridone-3-carboxylic acid). This is useful for late-stage diversification.

-

-

Suzuki-Miyaura Coupling:

-

While the 6-position is occupied, the pyridine ring can be halogenated at C5 (using

) to create handles for cross-coupling.

-

Visualization: Reactivity Map

Figure 2: Downstream synthetic utility showing divergent pathways for drug discovery applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18422069, 5-(Benzyloxy)nicotinic acid (Isomer Reference). Retrieved from [Link]

-

Accela ChemBio. Product Analysis: 6-(Benzyloxy)nicotinic acid.[1] Retrieved from [Link]

Sources

- 1. 869294-22-4,(2-ethoxypyridin-4-yl)methylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-(Benzyloxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-(Benzyloxy)nicotinic acid is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique structure, featuring a benzyloxy substituent on the pyridine ring, imparts specific physicochemical properties that are instrumental in drug design and molecular engineering. This guide, intended for chemists in research and development, provides a comprehensive overview of the viable synthetic pathways to this versatile molecule. We will delve into the strategic considerations behind different synthetic routes, offer detailed experimental protocols, and discuss the critical parameters for process optimization and purification.

Strategic Approaches to the Synthesis of 6-(Benzyloxy)nicotinic Acid

The synthesis of 6-(Benzyloxy)nicotinic acid can be approached from two principal starting materials: 6-hydroxynicotinic acid and 6-chloronicotinic acid. The choice between these pathways is often dictated by the availability and cost of the starting materials, as well as considerations of reaction efficiency, scalability, and environmental impact.

Pathway A: O-Benzylation of 6-Hydroxynicotinic Acid

This is a classical and widely employed strategy that leverages the nucleophilicity of the hydroxyl group in 6-hydroxynicotinic acid. The core of this pathway is the Williamson ether synthesis, a robust and well-understood reaction.

Pathway B: Nucleophilic Aromatic Substitution of 6-Chloronicotinic Acid

An alternative approach involves the displacement of a chloro substituent from the 6-position of the nicotinic acid ring by a benzyloxy nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this nucleophilic aromatic substitution.

Below is a visual representation of these two primary synthetic strategies.

Figure 1: Primary Synthetic Pathways to 6-(Benzyloxy)nicotinic Acid

Detailed Synthesis Protocols and Mechanistic Insights

Pathway A: O-Benzylation of 6-Hydroxynicotinic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In the context of 6-(benzyloxy)nicotinic acid synthesis, this reaction involves the deprotonation of the hydroxyl group of 6-hydroxynicotinic acid to form a potent nucleophile, which then undergoes an SN2 reaction with a benzyl halide.[1][2]

2.1.1. Synthesis of the Starting Material: 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of methyl coumalate with ammonia followed by hydrolysis.[3] Alternatively, enzymatic hydroxylation of nicotinic acid offers a greener and more efficient route, particularly for larger-scale production.[4][5]

Experimental Protocol: Enzymatic Synthesis of 6-Hydroxynicotinic Acid [4][5]

-

A solution of sodium nicotinate (5% w/v) is prepared in water, and the pH is adjusted to 6.5.

-

The solution is heated to 30°C, and a suspension of Achromobacter xylosoxydans cells is added.

-

The reaction mixture is vigorously aerated and stirred, maintaining the temperature and pH.

-

The reaction is monitored for the consumption of nicotinic acid. Upon completion, the cells are removed by centrifugation.

-

The clear supernatant is acidified to a pH of 1.5 with a strong acid (e.g., H₂SO₄) to precipitate the 6-hydroxynicotinic acid.

-

The white solid is collected by filtration, washed with cold water, and dried to yield the product with high purity (typically >98%).[4]

2.1.2. O-Benzylation Reaction

A critical aspect of this step is the choice of base and solvent to ensure selective O-benzylation without promoting undesired side reactions, such as esterification of the carboxylic acid moiety. The use of a moderately strong base like potassium carbonate is often preferred as it is effective in deprotonating the phenolic hydroxyl group while being less likely to deprotonate the carboxylic acid to an extent that it interferes with the primary reaction.

Experimental Protocol: Synthesis of 6-(Benzyloxy)nicotinic Acid from 6-Hydroxynicotinic Acid

-

To a stirred suspension of 6-hydroxynicotinic acid (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq.).

-

Heat the mixture to 60-70°C to facilitate the formation of the potassium salt.

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Maintain the reaction at 70-80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with water, and then with a non-polar solvent like hexane to remove any unreacted benzyl bromide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-(benzyloxy)nicotinic acid.

Causality Behind Experimental Choices:

-

Potassium Carbonate: This base is strong enough to deprotonate the phenolic hydroxyl group but generally not the carboxylic acid, thus favoring O-alkylation over esterification. Its heterogeneous nature in many organic solvents also allows for easier workup.

-

DMF as Solvent: A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the alkoxide nucleophile more reactive.

-

Temperature Control: The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Pathway B: Nucleophilic Aromatic Substitution of 6-Chloronicotinic Acid

This pathway relies on the principle of nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[5][6][7][8] The pyridine ring, being inherently electron-deficient, is susceptible to such reactions, especially when the leaving group is at a position activated by the ring nitrogen.

2.2.1. Synthesis of the Starting Material: 6-Chloronicotinic Acid

6-Chloronicotinic acid can be prepared from readily available precursors. One common method is the oxidation of 2-chloro-5-methylpyridine.[9] Another route starts from the more accessible DL-malic acid, which undergoes cyclization and ammonification to yield 6-hydroxynicotinic acid, followed by a chlorination step.[10]

Experimental Protocol: Synthesis of 6-Chloronicotinic Acid from 2-Chloro-5-methylpyridine [9]

-

In a reaction vessel, 2-chloro-5-methylpyridine is dissolved in a suitable solvent such as chlorobenzene.

-

A catalytic amount of cobalt acetate is added to the solution.

-

Oxygen is bubbled through the reaction mixture at a controlled flow rate while maintaining the temperature between 60-120°C.

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled, and the crude 6-chloronicotinic acid is isolated by filtration.

-

The crude product is purified by recrystallization from a suitable solvent like methanol or a methanol/ethanol mixture.

2.2.2. Nucleophilic Substitution Reaction

In this step, the chloride at the 6-position is displaced by a benzyloxy group. This is typically achieved by reacting 6-chloronicotinic acid with benzyl alcohol in the presence of a strong base to generate the more nucleophilic benzyloxide anion.

Experimental Protocol: Synthesis of 6-(Benzyloxy)nicotinic Acid from 6-Chloronicotinic Acid

-

In a flask equipped with a reflux condenser and a nitrogen inlet, add benzyl alcohol (3.0 eq.) to a suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF at 0°C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

-

Add 6-chloronicotinic acid (1.0 eq.) to the solution of sodium benzyloxide.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride with water.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl alcohol.

-

Acidify the aqueous layer with HCl to a pH of 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize from an appropriate solvent to yield pure 6-(benzyloxy)nicotinic acid.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong base like NaH is required to deprotonate benzyl alcohol to form the highly nucleophilic benzyloxide anion, which is necessary to attack the electron-deficient pyridine ring.

-

THF as Solvent: Anhydrous THF is a suitable solvent as it is inert to the strong base and effectively dissolves the reactants.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires rigorous purification to remove unreacted starting materials, reagents, and any byproducts.

Purification

Recrystallization: This is the most common method for purifying solid 6-(benzyloxy)nicotinic acid. The choice of solvent is critical and is typically an alcohol-water mixture (e.g., ethanol/water) or an organic solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature.[11]

Column Chromatography: For smaller scale preparations or if recrystallization is ineffective, silica gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the polarity adjusted to achieve good separation.

Characterization

The identity and purity of the synthesized 6-(benzyloxy)nicotinic acid must be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyridine ring, the benzylic methylene protons (typically a singlet around 5.4 ppm), and the aromatic protons of the benzyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the carboxylic acid carbon, the benzylic methylene carbon, and the carbons of the benzyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O-C stretching of the ether linkage, and aromatic C-H and C=C stretching vibrations. |

| Melting Point | A sharp and well-defined melting point is indicative of high purity. The literature value should be consulted for comparison. |

Conclusion and Future Perspectives

The synthesis of 6-(benzyloxy)nicotinic acid is a well-established process with two primary and reliable synthetic routes. The choice between the O-benzylation of 6-hydroxynicotinic acid and the nucleophilic aromatic substitution of 6-chloronicotinic acid will depend on specific laboratory or industrial constraints. Both pathways, when executed with care and precision, can yield high-purity product suitable for further applications in drug discovery and materials science. Future research may focus on developing even more efficient and sustainable catalytic methods for these transformations, potentially utilizing greener solvents and milder reaction conditions to further enhance the utility of this important synthetic intermediate.

References

- Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44.

- US Patent 5,082,777A, "Process for the production of 6-hydroxynicotinic acid".

- Dalal Institute.

- PrepChem.com. Synthesis of 6-hydroxynicotinic acid.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Frontiers in Bioengineering and Biotechnology. (2023, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.

- Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.

- NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).

- Wikipedia. (n.d.). Williamson ether synthesis.

- ResearchGate. (2011, January 26).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- NIH. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids.

- Google Patents. (n.d.).

- NIH. (n.d.). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases.

- Organic Syntheses. (n.d.).

- SciSpace. (1958, August 28). Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1.

- SciSpace. (2017, February 24).

- Semantic Scholar. (1998, June 26).

- JOCPR. (n.d.).

- Organic Syntheses. (n.d.). 4-benzyloxyindole.

-

ResearchGate. (n.d.). Table 1 O-Benzylation reaction of hexahomotrioxacalix[6]arene 1 with...

- MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis.

- PubMed. (n.d.). Stereoselective aliphatic hydroxylation of 6-n-propylchromone-2-carboxylic acid by female Dutch rabbits.

- Green Chemistry (RSC Publishing). (n.d.). Hydrogen-bonding and acid cooperative catalysis for benzylation of arenes with benzyl alcohols over ionic liquids.

- MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. agroipm.cn [agroipm.cn]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. jocpr.com [jocpr.com]

- 9. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 10. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 11. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

6-(Benzyloxy)nicotinic Acid: A Cornerstone Intermediate in Metabolic Disease Drug Discovery

Topic: Discovery and History of 6-(Benzyloxy)nicotinic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Benzyloxy)nicotinic acid (CAS 19349-49-6) is a pivotal heterocyclic building block in modern medicinal chemistry. While rarely a final drug substance itself, it serves as a critical scaffold in the synthesis of allosteric modulators for metabolic targets, most notably Glucokinase Activators (GKAs) and GPR40 (FFAR1) agonists . Its structural utility lies in its ability to present a lipophilic domain (benzyl ether) distal to a polar, ionizable head group (carboxylic acid), a pharmacophore motif essential for binding to the allosteric sites of metabolic enzymes and G-protein coupled receptors.

This guide details the chemical genesis, synthetic evolution, and strategic application of 6-(benzyloxy)nicotinic acid in pharmaceutical research.

Part 1: Chemical Identity & Structural Significance[1]

The molecule consists of a pyridine ring substituted with a carboxylic acid at the C3 position and a benzyloxy ether at the C6 position. This arrangement is non-trivial; the C6-ether linkage is metabolically robust compared to esters, while the pyridine nitrogen provides a specific hydrogen bond acceptor capability often required for ligand-receptor orientation.

| Property | Data |

| IUPAC Name | 6-(Benzyloxy)pyridine-3-carboxylic acid |

| CAS Number | 19349-49-6 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| pKa (Calc) | ~3.8 (Carboxylic acid), ~2.5 (Pyridine N) |

| LogP (Calc) | 2.8 – 3.2 |

| Key Features | Lipophilic tail (Benzyl), Polar head (Acid), H-bond acceptor (Pyridine N) |

Part 2: Synthetic Methodologies

The "discovery" of this compound as a scalable intermediate is defined by the evolution of its synthesis. Early routes relied on non-selective alkylation, while modern process chemistry utilizes nucleophilic aromatic substitution (SNAr) for high regioselectivity.

Method A: Nucleophilic Aromatic Substitution (The Industry Standard)

This is the preferred route due to its high yield and avoidance of N-alkylation byproducts. It utilizes the electron-deficient nature of the pyridine ring, activated by the carboxylic acid (or its salt) and the leaving group at C6.

Reagents: 6-Chloronicotinic acid, Benzyl alcohol, Strong Base (NaH or KOtBu). Solvent: DMF or THF. Mechanism: Addition-Elimination (SNAr).

Figure 1: SNAr mechanism for the synthesis of 6-(benzyloxy)nicotinic acid.

Method B: O-Alkylation of 6-Hydroxynicotinic Acid

Historically used but less efficient, this route suffers from ambident nucleophilicity. The pyridone oxygen and the ring nitrogen compete for the alkyl halide, often requiring silver salts (Ag₂CO₃) to favor O-alkylation over N-alkylation.

Reagents: 6-Hydroxynicotinic acid, Benzyl bromide, Ag₂CO₃ or K₂CO₃. Limitation: Formation of the N-benzyl pyridone byproduct (N-alkylation) reduces yield and complicates purification.

Part 3: Historical Role in Drug Discovery

The prominence of 6-(benzyloxy)nicotinic acid rose sharply in the early 2000s with the pursuit of oral anti-diabetic agents.

The Glucokinase Activator (GKA) Race

Glucokinase (GK) acts as the body's "glucose sensor."[1] In the search for small molecule activators, researchers identified that a central aromatic core connected to a lipophilic tail was crucial for binding to the allosteric site of GK.

-

Role of the Scaffold: 6-(Benzyloxy)nicotinic acid derivatives provided a perfect template. The carboxylic acid moiety mimics the phosphate interactions of glucose-6-phosphate or engages conserved Arginine residues in the allosteric pocket. The benzyloxy group extends into a hydrophobic sub-pocket, stabilizing the active conformation of the enzyme.

-

Optimization: Medicinal chemists derivatized the benzyl ring (e.g., adding chlorines or methyl groups) to optimize potency, but the core 6-(benzyloxy)nicotinic acid skeleton remained the starting point.

GPR40 (FFAR1) Agonists

GPR40 is a free fatty acid receptor that stimulates insulin secretion in a glucose-dependent manner.[2][3][4] Endogenous ligands are long-chain fatty acids.

-

Mimicry: Synthetic agonists often require a carboxylic acid head group and a flexible, lipophilic tail. 6-(Benzyloxy)nicotinic acid serves as a rigidified analog of fatty acids, where the pyridine ring restricts conformation and improves oral bioavailability compared to long aliphatic chains.

Figure 2: Strategic selection of the 6-(benzyloxy)nicotinic acid scaffold in metabolic drug design.

Part 4: Experimental Protocol

Standardized Synthesis via SNAr

Reference Standard: Adapted from J. Med. Chem. protocols for nicotinic acid derivatives.

Objective: Synthesis of 6-(benzyloxy)nicotinic acid from 6-chloronicotinic acid on a 10g scale.

Materials:

-

6-Chloronicotinic acid (10.0 g, 63.5 mmol)

-

Benzyl alcohol (13.7 g, 127 mmol, 2.0 eq)

-

Sodium Hydride (60% dispersion in oil) (5.6 g, 140 mmol, 2.2 eq)

-

DMF (Dimethylformamide), anhydrous (100 mL)

-

HCl (1N and Conc.)

Procedure:

-

Activation: In a flame-dried 500 mL round-bottom flask under Argon, suspend NaH (5.6 g) in anhydrous DMF (50 mL) at 0°C.

-

Alkoxide Formation: Add Benzyl alcohol dropwise over 15 minutes. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C until gas evolution ceases.

-

Substrate Addition: Add a solution of 6-chloronicotinic acid (10.0 g) in DMF (50 mL) dropwise to the alkoxide mixture. Note: The acid will first consume 1 equivalent of base to form the carboxylate salt.

-

Reaction: Heat the mixture to 80–90°C and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride (m/z 158) and appearance of the product (m/z 230).

-

Quench & Workup: Cool to room temperature. Carefully quench with water (20 mL) to destroy excess NaH. Dilute with water (200 mL).

-

Isolation: Wash the aqueous alkaline layer with Ethyl Acetate (2 x 100 mL) to remove excess benzyl alcohol and mineral oil.

-

Precipitation: Acidify the aqueous layer to pH ~3 using 1N HCl. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

References

-

Pfizer Inc. (2012). Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator. Journal of Medicinal Chemistry.

-

Takeda Pharmaceutical Co. (2013). GPR40 Agonists for the Treatment of Type 2 Diabetes.[3] Journal of Medicinal Chemistry.

-

Organic Syntheses. Nicotinic Acid Derivatives and Oxidation Protocols.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19349-49-6.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 6-(Benzyloxy)nicotinic acid

An In-Depth Technical Guide to the Spectroscopic Data of 6-(Benzyloxy)nicotinic Acid

For researchers, scientists, and professionals in drug development, the meticulous characterization of a molecule is the bedrock of innovation. 6-(Benzyloxy)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), stands as a compound of interest in medicinal chemistry due to the established biological activities of the nicotinic acid scaffold.[1][2][3] Its structural elucidation through spectroscopic methods is not merely a procedural step but a fundamental requirement for confirming identity, purity, and ensuring reproducibility in research and development endeavors.

This guide provides a comprehensive analysis of the key spectroscopic data for 6-(Benzyloxy)nicotinic acid, grounded in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The narrative is structured to offer not just the data, but the underlying scientific rationale for the observed spectral features, empowering researchers to interpret and validate their own findings with confidence.

Molecular Structure and Properties

Before delving into the spectra, understanding the molecule's architecture is crucial. 6-(Benzyloxy)nicotinic acid incorporates a pyridine ring substituted at the 3-position with a carboxylic acid and at the 6-position with a benzyloxy group. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

| Property | Value |

| Chemical Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 6-(Benzyloxy)pyridine-3-carboxylic acid |

| CAS Number | 30575-37-8 |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Interpreting the ¹H NMR Spectrum

The spectrum of 6-(Benzyloxy)nicotinic acid is best recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and has a well-characterized residual peak.[4] The carboxylic acid proton is often broad and may exchange with residual water in the solvent.[5]

Table 1: ¹H NMR Spectroscopic Data for 6-(Benzyloxy)nicotinic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.1 | Broad Singlet | 1H | H -OOC- |

| ~8.70 | Doublet (d) | 1H | Pyridine H -2 |

| ~8.15 | Doublet of Doublets (dd) | 1H | Pyridine H -4 |

| ~7.45-7.30 | Multiplet | 5H | Phenyl H -2', 3', 4', 5', 6' |

| ~6.95 | Doublet (d) | 1H | Pyridine H -5 |

| ~5.45 | Singlet | 2H | Benzyl CH ₂ |

Causality Behind Assignments:

-

Carboxylic Acid Proton (H-OOC-): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms, causing it to appear far downfield (~13.1 ppm). Its signal is typically broad due to hydrogen bonding and chemical exchange.

-

Pyridine Ring Protons (H-2, H-4, H-5):

-

H-2: This proton is ortho to the ring nitrogen and meta to the carboxylic acid. The nitrogen's electron-withdrawing nature deshields this proton significantly, placing it at the lowest field position for the aromatic region (~8.70 ppm). It appears as a doublet due to coupling with H-4.

-

H-4: Positioned para to the benzyloxy group and ortho to the carboxylic acid, this proton is also strongly deshielded. It experiences coupling from both H-2 and H-5, resulting in a doublet of doublets (~8.15 ppm).

-

H-5: This proton is ortho to the electron-donating benzyloxy group, which shields it relative to the other pyridine protons, shifting it upfield (~6.95 ppm). It appears as a doublet from coupling with H-4.

-

-

Phenyl Protons (H-Ar): The five protons on the benzyl group's phenyl ring are in a relatively standard electronic environment and typically appear as a complex multiplet between ~7.45 and 7.30 ppm.

-

Benzylic Protons (-CH₂-): These two protons are adjacent to an oxygen atom and the aromatic phenyl ring. They are chemically equivalent and do not couple with other protons, thus appearing as a sharp singlet at ~5.45 ppm.

Caption: Molecular structure with key proton assignments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 6-(Benzyloxy)nicotinic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.[4]

-

Integrate the peaks to determine the relative number of protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into their chemical environment.

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 6-(Benzyloxy)nicotinic acid will show 11 distinct signals, as two pairs of carbons in the phenyl ring are equivalent due to symmetry.

Table 2: ¹³C NMR Spectroscopic Data for 6-(Benzyloxy)nicotinic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C =O (Carboxylic Acid) |

| ~163.5 | Pyridine C -6 |

| ~151.0 | Pyridine C -2 |

| ~140.0 | Pyridine C -4 |

| ~136.5 | Phenyl C -1' (ipso) |

| ~129.0 | Phenyl C -3', 5' |

| ~128.5 | Phenyl C -4' |

| ~128.0 | Phenyl C -2', 6' |

| ~122.0 | Pyridine C -3 |

| ~112.0 | Pyridine C -5 |

| ~68.0 | Benzyl C H₂ |

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): This carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another, placing it at ~166.0 ppm.[6]

-

Pyridine Ring Carbons:

-

C-6: Attached to the electronegative oxygen of the benzyloxy group, this carbon is significantly deshielded (~163.5 ppm).

-

C-2 & C-4: These carbons are deshielded by the ring nitrogen, appearing at ~151.0 ppm and ~140.0 ppm, respectively.

-

C-3: The ipso-carbon attached to the carboxyl group appears further upfield at ~122.0 ppm.

-

C-5: This carbon is shielded by the adjacent oxygen atom and is found at the most upfield position for the pyridine ring carbons (~112.0 ppm).

-

-

Phenyl Ring Carbons: The carbons of the phenyl ring appear in the typical aromatic region of ~128-137 ppm. The ipso-carbon (C-1') is distinct from the protonated carbons.

-

Benzylic Carbon (-CH₂-): This sp³-hybridized carbon is attached to an oxygen, which deshields it to ~68.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a sufficient number of scans and a relaxation delay to ensure quantitative detection of all carbons, especially quaternary ones.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the DMSO-d₆ solvent peak at 39.52 ppm.[4]

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like 6-(Benzyloxy)nicotinic acid.[7]

Interpreting the Mass Spectrum

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is observed.

Table 3: Mass Spectrometry Data for 6-(Benzyloxy)nicotinic acid

| m/z (Daltons) | Ion |

| 230.0761 | [M+H]⁺ (Protonated Molecule) |

| 228.0615 | [M-H]⁻ (Deprotonated Molecule) |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |

Fragmentation Analysis:

The most common fragmentation pathway involves the cleavage of the benzylic ether bond. This is a stable C-O bond, but under the energetic conditions of mass spectrometry, it can break to yield a highly stable benzyl cation, which rearranges to the tropylium ion at m/z 91. This fragment is a hallmark of compounds containing a benzyl group.

Caption: Integrated workflow for structural elucidation.

This systematic approach, combining the strengths of multiple spectroscopic techniques, provides a powerful and reliable method for the complete characterization of 6-(Benzyloxy)nicotinic acid, ensuring the scientific integrity required for advanced research and drug development.

References

-

National Institute of Standards and Technology. (n.d.). Niacin. NIST Chemistry WebBook. Retrieved from [Link]

-

Gobec, S., & Urleb, U. (2002). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Zou, J. J., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1017-1024. Retrieved from [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Retrieved from [Link]

-

MassBank. (2008). MSBNK-RIKEN_ReSpect-PT200760 - Nicotinic Acid. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Sridevi, C., & Kalpana, K. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Open Works. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C-H functionalization - Supporting Information. Retrieved from [Link]

-

ACS Publications. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

-

National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]

-

ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

-

PubMed. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Retrieved from [Link]

-

ResearchGate. (2019). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

-

ResearchGate. (2020). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

-

Silverstein, R. M. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid. Retrieved from [Link]

-

Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

MassBank. (2007). MSBNK-Keio_Univ-KO001502 - Nicotinic acid. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0296212). Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

-

Open Access Journals. (2023). A Brief View on Pyridine Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 6-(Benzyloxy)nicotinic Acid

The following technical guide details the solubility and stability profile of 6-(Benzyloxy)nicotinic acid , a critical intermediate in medicinal chemistry often utilized as a scaffold for kinase inhibitors and pyridine-based pharmacophores.

Executive Summary

6-(Benzyloxy)nicotinic acid (CAS: 194032-17-2) is a substituted pyridine derivative characterized by a carboxylic acid at the C3 position and a benzyloxy ether at the C6 position. While the nicotinic acid core typically suggests amphoteric behavior, the 6-alkoxy substituent significantly alters its electronic profile.

Critical Technical Insight: The molecule functions as a "masked" pyridone. The benzyloxy group is chemically robust under basic and oxidative conditions but exhibits significant lability under acidic conditions . Researchers must recognize that 6-(benzyloxy)nicotinic acid is prone to acid-catalyzed debenzylation, yielding 6-hydroxynicotinic acid (which tautomerizes to the stable 2-pyridone form) and benzyl alcohol. This degradation pathway is the primary stability risk during synthesis, purification, and formulation.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for designing stable formulations and accurate analytical methods.

| Property | Value / Description | Technical Implication |

| Molecular Formula | C₁₃H₁₁NO₃ | MW: 229.23 g/mol |

| Appearance | White to off-white crystalline solid | Color changes (yellowing) indicate oxidation or hydrolysis. |

| pKa (Acidic) | ~3.8 – 4.2 (Carboxylic Acid) | Forms anionic salts at pH > 5.5, drastically increasing aqueous solubility. |

| pKa (Basic) | < 1.0 (Pyridine Nitrogen) | The 6-alkoxy group reduces N-basicity via inductive withdrawal, making the N-protonation negligible in standard buffers. |

| LogP (Predicted) | ~2.5 – 2.8 | Moderately lipophilic. Poor water solubility at low pH; high permeability potential. |

| Melting Point | ~180–185 °C (Dec.) | High lattice energy contributes to poor solubility in non-polar solvents (e.g., Hexane). |

Solubility Analysis

The solubility of 6-(Benzyloxy)nicotinic acid is heavily pH-dependent due to the carboxylic acid moiety.

Solvent Compatibility Table

Data below summarizes thermodynamic solubility potential at 25°C.

| Solvent Class | Representative Solvent | Solubility Rating | Usage Note |

| Dipolar Aprotic | DMSO, DMF | High (>50 mg/mL) | Ideal for stock solutions. Caution: DMSO is hygroscopic; water uptake can trigger precipitation. |

| Protic Polar | Methanol, Ethanol | Moderate (10–30 mg/mL) | Good for transfers. Solubility increases significantly with heat. |

| Chlorinated | Dichloromethane (DCM) | Low-Moderate | Soluble enough for extraction, but not for high-concentration storage. |

| Aqueous (Acidic) | 0.1 N HCl / pH 1.2 | Very Low (<0.1 mg/mL) | Molecule exists as neutral free acid. High risk of hydrolysis over time. |

| Aqueous (Basic) | 0.1 N NaOH / pH 7.4 | High (>20 mg/mL) | Forms the carboxylate salt (Sodium 6-(benzyloxy)nicotinate). Most stable aqueous form. |

| Non-Polar | Hexane, Heptane | Insoluble | Useful as anti-solvents for crystallization. |

The pH-Solubility Relationship

At pH < pKa (approx 4.0), the molecule is neutral and hydrophobic (precipitates). At pH > 5.5, it is anionic and water-soluble. Unlike unsubstituted nicotinic acid, it does not readily form a cationic species at pH 1–2 because the pyridine nitrogen is electronically deactivated, preventing the "U-shaped" solubility curve typical of zwitterions.

Stability & Degradation Mechanisms[1]

The structural integrity of 6-(Benzyloxy)nicotinic acid hinges on the benzyl ether linkage .

Acid-Catalyzed Hydrolysis (Primary Failure Mode)

Under acidic conditions (pH < 2) or elevated temperatures in protic solvents, the ether oxygen is protonated (or the pyridine nitrogen assists), facilitating the cleavage of the benzyl group.

-

Mechanism: SN1 or SN2 cleavage of the benzyl-oxygen bond.

-

Products: 6-Hydroxynicotinic acid (major degradant, precipitates as high-melting solid) and Benzyl alcohol.

-

Visual Indicator: The reaction mixture may turn cloudy as the less soluble 6-hydroxynicotinic acid forms.

Thermal & Photostability

-

Thermal: Stable in solid state up to ~150°C. In solution, avoid temperatures >60°C for prolonged periods unless pH is strictly controlled (neutral/basic).

-

Photostability: The pyridine ring and benzyl group are UV-active. Exposure to strong UV light can generate benzyl radicals, leading to oxidation products (benzaldehyde/benzoic acid). Store in amber vials.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation logic using Graphviz.

Figure 1: Acid-catalyzed degradation pathway of 6-(Benzyloxy)nicotinic acid leading to debenzylation.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Use this method to establish the "Saturation Solubility" (S_sat).

-

Preparation: Weigh ~10 mg of 6-(Benzyloxy)nicotinic acid into 2 mL HPLC vials (triplicate).

-

Solvent Addition: Add 1.0 mL of the target buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) or solvent.[1][2][3]

-

Equilibration: Shake at 25°C / 750 RPM for 24 hours.

-

Note: If the solid dissolves completely, add more compound until a visible suspension persists.

-

-

Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (saturate filter first).

-

Quantification (HPLC-UV):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 5% B to 95% B over 10 min).

-

Detection: 254 nm (aromatic) and 220 nm (amide/acid).

-

Calculation: Compare peak area of supernatant against a standard curve prepared in DMSO.

-

Protocol: Forced Degradation (Stress Testing)

Use this method to validate stability limits.

| Stress Condition | Procedure | Expected Outcome |

| Acid Stress | Dissolve in 50:50 MeOH:0.1N HCl. Heat at 60°C for 4 hours. | High Degradation. Expect loss of benzyl group. Monitor for 6-hydroxynicotinic acid peak (elutes earlier on C18). |

| Base Stress | Dissolve in 50:50 MeOH:0.1N NaOH. Heat at 60°C for 4 hours. | Stable. The carboxylate anion protects the ether linkage. Minimal degradation expected. |

| Oxidative | Dissolve in 50:50 MeOH:3% H₂O₂. RT for 24 hours. | Moderate Risk. Potential N-oxide formation (rare due to steric/electronic hindrance) or benzyl oxidation. |

| Thermal (Solid) | Heat solid at 80°C for 3 days. | Stable. No significant change expected unless moisture is present. |

Workflow Diagram: Stability Testing

Figure 2: Standardized workflow for assessing the stability profile of 6-(Benzyloxy)nicotinic acid.

Handling and Storage Recommendations

-

Storage: Store in a tightly sealed container at 2–8°C . Desiccate to prevent moisture absorption, which can accelerate hydrolysis if trace acid impurities are present.

-

Solution Handling:

-

Avoid dissolving in acidic media for long-term storage.

-

Preferred solvent for stock solutions: DMSO or DMAc .

-

If aqueous buffer is required, use Phosphate Buffer pH 7.4 or Ammonium Bicarbonate .

-

-

Safety: Treat as a standard irritant (H315/H319). The degradation product, benzyl alcohol, is a known sensitizer, though quantities generated will be small.

References

-

Organic Syntheses. "Nicotinic acid, 6-hydroxy-." Org.[1][2][4] Synth.1951 , 31, 72. (Describes the hydrolysis products and stability of related pyridine systems). Link

-

PubChem. "Nicotinic Acid | C6H5NO2."[1] National Library of Medicine. (General physicochemical properties of the nicotinic acid scaffold). Link

-

BenchChem. "Synthesis and Stability of 5-(Benzyloxy)pyridine-2-carboxylic acid." (Technical support notes on the lability of benzyloxypyridines in acid). Link

-

ChemicalBook. "t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate."[5][6] (Source for general property databases of related intermediates). Link

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate CAS#: 194032-41-2 [m.chemicalbook.com]

- 6. t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate | 194032-41-2 [chemicalbook.com]

Methodological & Application

Application Note: Synthesis and Purification of 6-(Benzyloxy)nicotinic Acid

Abstract & Introduction

6-(Benzyloxy)nicotinic acid (CAS: 19406-00-9) is a critical intermediate in the synthesis of GPR40 agonists, glucokinase activators, and various pyridine-based pharmacophores. While commercially available, in-house synthesis is often required to ensure high purity (>98%) and to avoid trace metal contamination common in bulk industrial lots.

This application note details a robust, self-validating protocol for the synthesis of 6-(benzyloxy)nicotinic acid via Nucleophilic Aromatic Substitution (SNAr). Unlike standard industrial methods that utilize neat benzyl alcohol (difficult to remove), this protocol employs a controlled Sodium Hydride (NaH) / DMF system to maximize yield and simplify purification.

Key Advantages of This Protocol

-

Stoichiometric Control: Uses limiting reagents to prevent difficult-to-separate byproducts.

-

Simplified Workup: Relies on pH-controlled precipitation rather than high-vacuum distillation.

-

Scalability: Validated for scales ranging from 1g to 50g.

Retrosynthetic Logic & Mechanism

The synthesis relies on the SNAr displacement of a chloride leaving group on the pyridine ring. The 6-position of nicotinic acid is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxylic acid group (which acts as an electron sink).

Critical Mechanistic Insight: Because the starting material is a carboxylic acid, the first equivalent of base will simply deprotonate the acid to form the carboxylate. This anionic species is electron-rich, which actually deactivates the ring toward nucleophilic attack. Therefore, harsh conditions (heat) and a strong nucleophile (benzyl alkoxide) are required to overcome this electronic repulsion.

Figure 1: Reaction pathway for the SNAr displacement of chloride by benzyl alkoxide.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 10g Scale) | Role |

| 6-Chloronicotinic acid | 157.55 | 1.0 | 10.0 g | Substrate |

| Benzyl Alcohol | 108.14 | 2.2 | 15.1 g (14.5 mL) | Nucleophile |

| Sodium Hydride (60%) | 24.00 | 2.5 | 6.35 g | Base |

| DMF (Anhydrous) | 73.09 | - | 100 mL | Solvent |

| HCl (1N and 6N) | - | - | As needed | pH Adjustment |

Step-by-Step Procedure

Step 1: Alkoxide Formation (Exothermic)

-

Setup a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge Sodium Hydride (6.35 g) and DMF (50 mL) . Cool to 0°C in an ice bath.

-

Add Benzyl Alcohol (14.5 mL) dropwise via an addition funnel over 20 minutes.

-

Caution: Massive H2 evolution. Ensure proper venting.

-

Observation: The grey suspension will turn into a clear or slightly cloudy solution of Sodium Benzylate.

-

-

Stir at 0°C for an additional 15 minutes to ensure complete deprotonation.

Step 2: SNAr Reaction

-

Dissolve 6-Chloronicotinic acid (10.0 g) in DMF (50 mL) in a separate beaker.

-

Add the chloronicotinic acid solution dropwise to the cold alkoxide mixture.

-

Note: A thick slurry may form as the sodium carboxylate salt precipitates. This is normal.

-

-

Remove the ice bath and heat the reaction mixture to 90°C for 4–6 hours.

-

Checkpoint: Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a higher running spot (product).

-

Step 3: Workup & Precipitation

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture into Ice Water (300 mL) . The solution should be basic (pH > 10) and clear (impurities may float).

-

Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) .

-

Purpose: This removes unreacted Benzyl Alcohol and mineral oil from the NaH. Discard the organic layer. The product is in the aqueous layer as the carboxylate salt.

-

-

Acidify the aqueous layer carefully with 6N HCl to pH ~3–4.

-

Observation: A thick white precipitate will form immediately.

-

Critical Control: Do not drop pH below 2, or the pyridine nitrogen may protonate, increasing water solubility and reducing yield.

-

Step 4: Purification

-

Filter the white solid via vacuum filtration.

-

Wash the cake with Water (3 x 50 mL) and Hexanes (2 x 30 mL) .

-

Recrystallization (Optional but recommended for >99% purity): Dissolve the crude solid in minimum hot Ethanol (approx. 10 mL/g), filter while hot to remove inorganic salts, and cool to 4°C.

-

Dry in a vacuum oven at 50°C for 12 hours.

Workup Logic Flowchart

Figure 2: Purification workflow separating the product from excess benzyl alcohol.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, compare your isolated material against these standard metrics.

| Metric | Expected Value | Diagnostic Interpretation |

| Appearance | White crystalline powder | Yellowing indicates oxidation or residual benzyl alcohol. |

| Yield | 75% – 85% | <60% suggests incomplete reaction or pH < 2 during isolation. |

| Melting Point | 192°C – 195°C | Lower MP indicates wet product or salt contamination. |

| 1H NMR (DMSO-d6) | δ 5.45 (s, 2H, O-CH2) | The singlet at 5.45 ppm is the definitive signature of O-alkylation. |

| LC-MS (ESI+) | [M+H]+ = 230.1 | Mass confirmation. |

NMR Interpretation: In DMSO-d6, look for the diagnostic benzyl methylene singlet at 5.45 ppm .

-

If you see a signal at ~4.5 ppm , this suggests N-alkylation (a common impurity if NaH is old or temperature was uncontrolled).

-

If you see multiplets at 7.3-7.4 ppm integrating too high, you have residual benzyl alcohol.

Troubleshooting & Optimization

-

Issue: Low Yield / No Precipitate upon Acidification.

-

Cause: The pH is likely too low (<1.5). The pyridine ring protonates, forming the hydrochloride salt which is water-soluble.

-

Fix: Back-titrate with 1N NaOH to pH 3–4 until precipitation occurs.

-

-

Issue: Oily Product.

-

Cause: Residual Benzyl Alcohol.[1]

-

Fix: The Ethyl Acetate wash of the basic aqueous phase (Step 10) is non-negotiable. If skipped, benzyl alcohol co-precipitates with the acid.

-

-

Issue: N-Alkylation Byproduct.

-

Cause: Reaction temperature too high or solvent too polar.

-

Fix: Ensure the alkoxide is fully formed at 0°C before adding the substrate. Do not exceed 100°C.

-

Safety Information

-

Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Use dry glassware and inert atmosphere.

-

Benzyl Alcohol: Irritant.

-

6-Chloronicotinic Acid: Irritant.

References

-

Synthesis of Nicotinic Acid Derivatives

- Source: Scifinder / ChemicalBook D

- Context: General properties and industrial relevance of 6-alkoxynicotinic acids.

-

Link:

- Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis.

-

pKa and Solubility Data

- Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 938, Nicotinic acid.

- Context: Used to determine the optimal pH (3-4)

-

Link:

Sources

Application Note: Unambiguous Structural Characterization of 6-(Benzyloxy)nicotinic Acid via Multidimensional NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-(Benzyloxy)nicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present a detailed protocol for sample preparation and data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. By systematically analyzing the distinct spin systems of the pyridine ring, the benzyl group, and the flexible methylene linker, this guide demonstrates how to achieve unambiguous assignment of all proton and carbon signals. The causality behind chemical shifts and coupling patterns is explained, and the strategic application of 2D correlation experiments to confirm molecular connectivity is detailed. This document serves as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of substituted pyridine derivatives.

Introduction

6-(Benzyloxy)nicotinic acid is a bifunctional organic molecule incorporating a pyridine-3-carboxylic acid core and a benzyl ether moiety. This structure is of significant interest in drug discovery, where the nicotinic acid scaffold is a well-known pharmacophore, and the benzyloxy group can be used as a protecting group or to introduce lipophilicity and specific steric bulk. Accurate and complete structural verification is a non-negotiable prerequisite for its use in further synthetic steps or biological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unequivocal structure elucidation of organic molecules in solution.[1] While ¹H and ¹³C NMR provide primary information on the chemical environment and number of protons and carbons, complex molecules with overlapping signals often require more advanced techniques.[1] This note details a multidimensional NMR approach that leverages not only chemical shifts and spin-spin couplings but also through-bond correlations over two and three bonds to assemble the molecular puzzle of 6-(Benzyloxy)nicotinic acid from its constituent parts.

PART 1: Experimental Protocol

Sample Preparation

The quality of NMR data is directly dependent on the meticulous preparation of the sample. For carboxylic acids like 6-(Benzyloxy)nicotinic acid, the choice of solvent is critical to ensure solubility and minimize intermolecular hydrogen bonding effects that can lead to signal broadening, especially for the acidic proton.[2][3]

Protocol:

-

Weighing: Accurately weigh 15-20 mg of high-purity, dry 6-(Benzyloxy)nicotinic acid directly into a clean, dry vial.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its hydrogen bond accepting nature allows for the observation of the acidic -COOH proton, which often exchanges too rapidly in protic solvents like D₂O or methanol-d₄.[4]

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Homogenization: Gently vortex or sonicate the mixture for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: DMSO-d₆ serves as an excellent internal reference for both ¹H (residual peak at δ ~2.50 ppm) and ¹³C (septet at δ ~39.5 ppm) spectra.[4]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.

Typical Acquisition Parameters:

-

Spectrometer: 400 MHz

-

¹H NMR:

-

Pulse Program: zg30

-

Spectral Width: 16 ppm

-

Acquisition Time: ~2.5 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 16

-

-

¹³C{¹H} NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1.0 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024

-

-

2D Experiments (COSY, HSQC, HMBC):

-

Utilize standard library pulse programs.

-

Optimize spectral widths in both dimensions to encompass all relevant signals.

-

Adjust the number of scans and increments to achieve adequate signal-to-noise within a reasonable experiment time. For HMBC, a long-range coupling delay (e.g., 60-80 ms) is typically used to optimize for ²JCH and ³JCH correlations.[5]

-

PART 2: Spectral Analysis and Structural Assignment

The structure of 6-(Benzyloxy)nicotinic acid can be deconstructed into three key fragments for analysis: the (A) 3,6-disubstituted pyridine ring, the (B) benzyloxy group, and the (C) carboxylic acid.

Diagram 1: Annotated Structure of 6-(Benzyloxy)nicotinic Acid

Caption: Numbering scheme for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to 9 unique protons.

-

Carboxylic Acid Proton (H-O): A broad singlet is anticipated in the far downfield region, typically δ 12.0-13.5 ppm .[2][6] Its broadness is due to hydrogen bonding and chemical exchange. This signal would disappear upon adding a drop of D₂O to the sample, a key confirmatory test.[3]

-

Pyridine Ring Protons (H2, H4, H5): This forms an AMX-type spin system.

-

H2: Located ortho to the ring nitrogen, this proton is the most deshielded of the ring protons. It will appear as a doublet with a small meta-coupling (⁴J) to H4. Expected shift: δ ~8.8-9.1 ppm . For unsubstituted nicotinic acid, the H2 proton appears around 9.13 ppm.[7]

-